

Application Notes and Protocols for eCF506 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

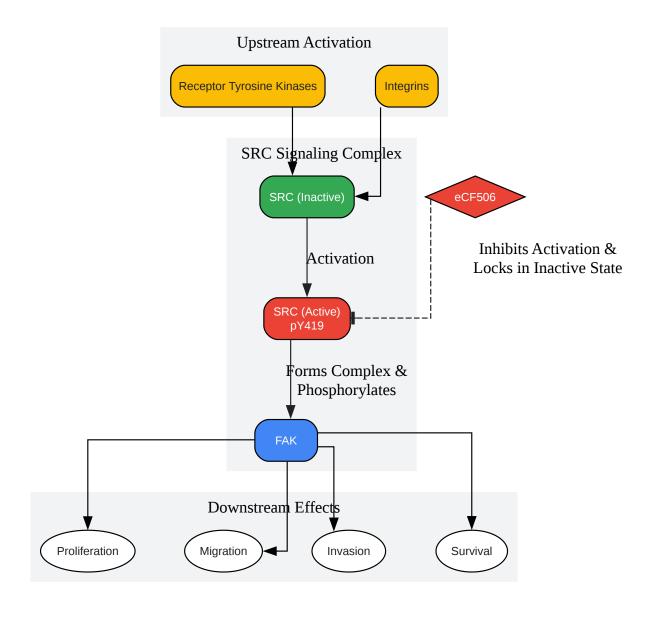
These application notes provide detailed information and protocols for the use of **eCF506**, a potent and selective SRC family kinase (SFK) inhibitor, in in vivo mouse models. **eCF506** exhibits a unique mechanism of action by locking SRC in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This dual inhibition offers significant therapeutic advantages, including increased antitumor efficacy and tolerability compared to other SRC/ABL inhibitors[1][2].

Mechanism of Action

eCF506 is a highly potent and orally bioavailable inhibitor of SRC tyrosine kinase with an IC50 of less than 0.5 nM[3]. It selectively targets SRC and YES1 kinases[2][4]. Unlike many other SRC inhibitors that target the active conformation, eCF506 stabilizes the native "closed" or inactive conformation of SRC. This prevents phosphorylation and the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK)[1][2]. This distinct mechanism abrogates both the catalytic and scaffolding functions of SRC, leading to potent and selective pathway inhibition[1][5].

Signaling Pathway Diagram





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Caption: Mechanism of **eCF506** action on the SRC signaling pathway.

Dosage and Administration in Mouse Models

eCF506 is orally bioavailable and has demonstrated efficacy in various mouse models, including orthotopic breast cancer and bone metastasis models[1][4]. The administration is typically performed via oral gavage.



Summary of Dosing Regimens

Mouse Model	Cancer Type	eCF506 Dosage	Vehicle	Administr ation Route	Study Type	Referenc e
CD1 Nude	Breast Cancer (MetBo2)	10, 20, or 40 mg/kg	3 mmol/L citrate buffer	Oral Gavage	Pharmacod ynamic	[1]
FVB (immunoco mpetent)	Breast Cancer (MetBo2)	40 mg/kg	3 mmol/L citrate buffer	Oral Gavage	Efficacy	[1]
CD1 Nude	Breast Cancer (MetBo2)	40 mg/kg	3 mmol/L citrate buffer	Oral Gavage	Efficacy	[1]
Not Specified	Bone Metastasis	40 mg/kg	Ultrapure water	Oral Gavage	Efficacy	[1]
Rag2-II2rg double knockout	Breast Cancer	40 mg/kg	50 mmol/L lactic acid with 0.1 mol/L NaOH, pH	Oral Gavage	Efficacy	[6]
Not Specified	Colon Cancer (HCT116 xenograft)	50 mg/kg	Nanopure water	Oral Gavage	Pharmacod ynamic	[7]

Toxicity and Tolerability

Single-dose acute toxicity studies have shown that the Maximum Tolerated Dose (MTD) of **eCF506** administered orally is greater than 200 mg/kg in both mice and rats[1]. In female mice, the MTD was found to be greater than 400 mg/kg[1]. In long-term efficacy studies (e.g., 28 days), daily oral administration of 40 mg/kg **eCF506** was well-tolerated, with no significant impact on animal weight compared to vehicle-treated groups[1].



Experimental Protocols

Below are detailed protocols for key experiments involving **eCF506** in in vivo mouse models, based on published studies.

Orthotopic Breast Cancer Model Efficacy Study

This protocol describes the evaluation of **eCF506**'s antitumor activity in an orthotopic breast cancer model.

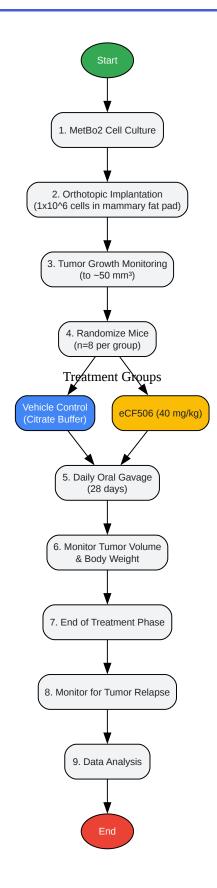
- 1. Cell Culture and Implantation:
- Culture MetBo2 cells under standard conditions.
- Anesthetize female FVB or CD1 nude mice using isoflurane.
- Implant one million MetBo2 cells into the left fourth mammary fat pad.
- 2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., approximately 40-50 mm³).
- Randomly allocate mice into treatment and control groups (n=8/group).
- 3. **eCF506** Preparation and Administration:
- Prepare the vehicle: 3 mmol/L sodium citrate buffer (pH 3.0).
- Dissolve eCF506 in the vehicle to a final concentration of 4 mg/mL.
- Administer eCF506 (40 mg/kg) or vehicle once daily by oral gavage (100 μL per 10 g mouse weight).
- 4. Monitoring and Endpoint:
- Monitor tumor growth by measuring with calipers twice a week.
- Record animal body weight at regular intervals.
- Continue treatment for the specified duration (e.g., 28 days).
- After the treatment phase, monitor for tumor relapse.
- Euthanize mice when tumors reach the predetermined maximum size or if signs of morbidity are observed.
- 5. Data Analysis:



- Calculate tumor volume using the formula: (length x width²)/2.
- Compare tumor growth inhibition between the eCF506-treated and vehicle-treated groups.
- Analyze animal weight data to assess toxicity.

Experimental Workflow Diagram





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Caption: Workflow for an in vivo efficacy study of eCF506.



Pharmacodynamic (PD) Study in a Xenograft Model

This protocol is for assessing the target engagement of **eCF506** in a tumor xenograft model.

- 1. Cell Culture and Xenograft Establishment:
- Subcutaneously inject HCT116 cells into the flank of immunodeficient mice.
- Allow tumors to grow to approximately 3 mm in diameter.
- 2. Dosing Regimen:
- Randomize mice into treatment and control groups (n=4/group).
- Dose mice daily for 3 days with eCF506 (50 mg/kg, dissolved in nanopure water) or vehicle by oral gavage.
- 3. Sample Collection:
- Euthanize mice 3 hours after the final dose.
- Excise the tumors.
- 4. Tissue Processing and Analysis:
- Fix tumors in formalin and embed in paraffin.
- Prepare tissue sections.
- Perform immunohistochemistry (IHC) to detect the phosphorylation of SRC at Y416 (p-SRC Y416).
- Counterstain with hematoxylin.
- 5. Data Analysis:
- Quantify the levels of p-SRC Y416 in the tumor sections from eCF506-treated and vehicle-treated mice to determine the extent of target inhibition. A significant reduction in p-SRC Y416 indicates effective target engagement by eCF506[4][7].

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